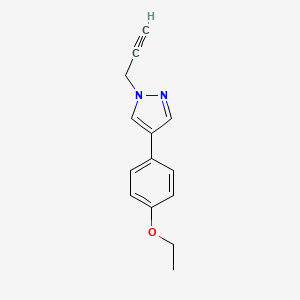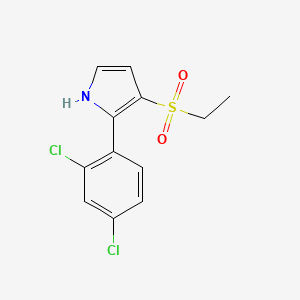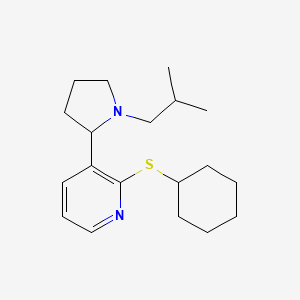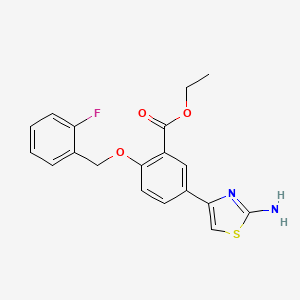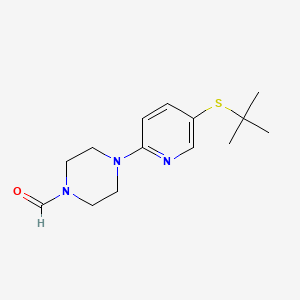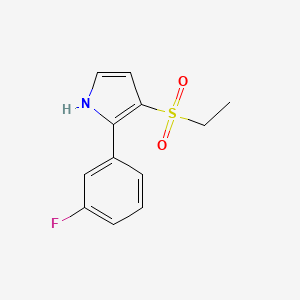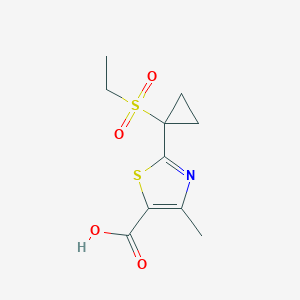
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is an organic compound that features a cyclopropyl group, a thiazole ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl group, which can be achieved through the Kulinkovich-Szymoniak reaction. This reaction involves the use of Grignard reagents and titanium (IV) isopropoxide to form cyclopropylamines from nitriles .
The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include esters, amides, dihydrothiazole derivatives, and various substituted thiazole compounds.
Aplicaciones Científicas De Investigación
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, sulfonamide derivatives are known to inhibit folate metabolism in bacteria, leading to their antibacterial activity . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamines: Compounds containing a cyclopropyl group and an amine functional group.
Thiazole Derivatives: Compounds containing a thiazole ring with various substituents.
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Uniqueness
2-(1-(Ethylsulfonyl)cyclopropyl)-4-methylthiazole-5-carboxylic acid is unique due to the combination of its structural features, including the cyclopropyl group, thiazole ring, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H13NO4S2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-(1-ethylsulfonylcyclopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-17(14,15)10(4-5-10)9-11-6(2)7(16-9)8(12)13/h3-5H2,1-2H3,(H,12,13) |
Clave InChI |
CGUPNNRNUHWWSP-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1(CC1)C2=NC(=C(S2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


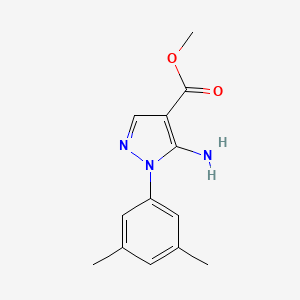
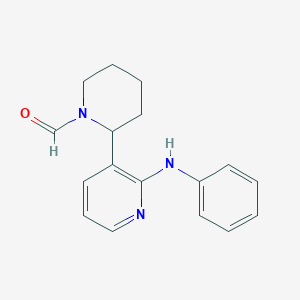
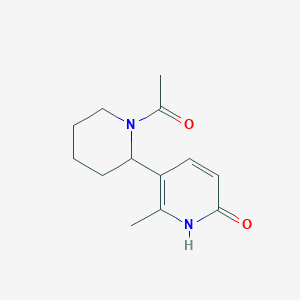
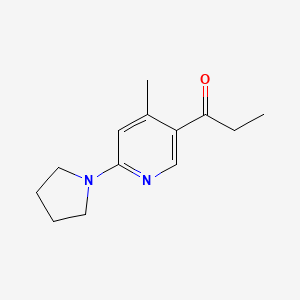
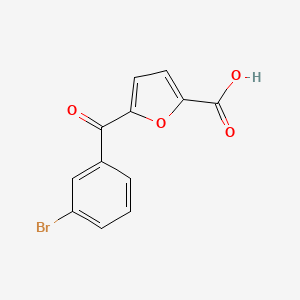
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)
